molecular formula C₂₇H₂₈D₅NO₃ B1163028 N-Desethyl N-Benzyl Oxybutynin-d5

N-Desethyl N-Benzyl Oxybutynin-d5

Cat. No.: B1163028
M. Wt: 424.59
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification and Structural Identity

This compound belongs to the class of anticholinergic agents and functions specifically as a deuterated metabolite analog of oxybutynin. The compound is classified within the broader category of pharmaceutical compounds used in urinary incontinence treatment research, though its primary application remains in analytical and research contexts rather than direct therapeutic use. Its chemical structure incorporates deuterium atoms strategically positioned to enhance stability and detection capabilities in various analytical techniques.

The molecular formula for this compound is C27H28D5NO3, with a molecular weight of 424.59 daltons. This compound is distinguished by the presence of five deuterium atoms, which replace hydrogen atoms in specific positions within the molecular structure. The Chemical Abstracts Service number for this compound is reported as 2714420-40-1, providing a unique identifier for research and regulatory purposes.

The structural identity of this compound can be characterized by its benzyl substitution and deuterium incorporation pattern. The compound maintains the core structural framework of oxybutynin derivatives while incorporating the deuterium isotopes in the ethyl portion of the molecule. This modification results in altered physical properties compared to its non-deuterated counterpart, particularly in terms of mass spectrometric behavior and metabolic stability.

The chemical name for this compound is systematically described as 4-(Benzyl(ethyl-d5)amino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate. This nomenclature reflects the complex ester structure that characterizes the oxybutynin family of compounds, with the deuterated ethyl group specifically indicated by the d5 designation.

Historical Development as a Deuterated Analogue

The development of this compound represents part of a broader historical trend in pharmaceutical research toward the creation of deuterated drug analogs. The concept of replacing hydrogen with deuterium exemplifies bioisosterism, whereby similar biological effects to a known drug are produced in an analog designed to confer superior properties. The first patent in the United States granted for deuterated molecules was issued in the 1970s, marking the beginning of systematic exploration of deuterium substitution in drug discovery.

Anthony Czarnik, a biochemist and inventor, holds multiple patents for using deuterium substitution in drug discovery, including specific work on deuterium-enriched oxybutynin compounds. The United States Patent 7,531,685 B2, filed in 2007 and granted in 2009, specifically describes deuterium-enriched oxybutynin and its pharmaceutically acceptable salt forms. This patent work laid the foundation for the development of various deuterated oxybutynin analogs, including this compound.

The applications of the deuterium isotope effect have increased substantially over time, evolving from earlier work with deuterated metabolites that began in the 1970s. The development of deuterated drug candidates took more than 40 years to achieve regulatory approval, with the first deuterated drug, Austedo (deutetrabenazine), receiving approval from the Food and Drug Administration. This milestone validated the scientific approach and commercial viability of deuterated pharmaceutical compounds.

The historical development of this compound specifically emerged from the need for enhanced analytical tools in oxybutynin research. The compound was developed as researchers recognized the limitations of traditional analytical methods in studying oxybutynin metabolism and sought more sensitive and specific approaches to pharmacokinetic analysis. The incorporation of deuterium isotopes addressed these analytical challenges while providing a stable reference standard for comparative studies.

Relationship to Oxybutynin Metabolic Pathway

This compound occupies a significant position within the complex metabolic pathway of oxybutynin, serving as an analog of naturally occurring metabolites produced during drug metabolism. Oxybutynin undergoes extensive metabolism primarily through the cytochrome P450 enzyme system, particularly CYP3A4, which is found predominantly in the liver and intestinal wall. The drug experiences significant first-pass metabolism, resulting in the formation of several metabolites, with N-desethyloxybutynin being the primary active metabolite that circulates in the bloodstream.

Recent research has revealed a more comprehensive understanding of oxybutynin metabolism, identifying three distinct oxidative metabolic pathways: N-deethylation followed by oxidation of the secondary amine function to form hydroxylamine, N-oxidation followed by rearrangement of the tertiary propargylamine N-oxide moiety, and hydroxylation on the cyclohexyl ring. The N-deethylation pathway specifically produces N-desethyloxybutynin, which serves as the foundation for understanding the metabolic relevance of this compound.

The deuterated analog maintains the fundamental structural characteristics that allow it to interact with the same metabolic enzymes and pathways as the parent compound and its natural metabolites. However, due to the kinetic isotope effect, deuterium-containing compounds may exhibit significantly lower rates of metabolism and hence demonstrate longer half-lives compared to their hydrogen-containing counterparts. This property makes this compound particularly valuable as an internal standard in analytical methods.

Comparative studies have demonstrated that both oxybutynin and N-desethyl-oxybutynin exhibit similar antimuscarinic effects in human detrusor tissue, with the metabolite showing comparable potency to the parent compound. The pA2 values were determined to be 7.8 for oxybutynin and 7.6 for N-desethyl-oxybutynin, indicating nearly equivalent pharmacological activity. This similarity in biological activity underscores the importance of accurately measuring both the parent compound and its metabolites in pharmacokinetic studies, where this compound serves as a crucial analytical tool.

Significance in Pharmaceutical Analysis and Research

This compound has emerged as an indispensable tool in pharmaceutical analysis and research, particularly in the development and validation of analytical methods for oxybutynin and its metabolites. The compound serves multiple critical functions in modern pharmaceutical research, including its use as an internal standard in liquid chromatography-tandem mass spectrometry methods, as a reference standard for method development and validation, and as a research tool for pharmacokinetic studies.

The primary significance of this deuterated analog lies in its application as an internal standard in bioanalytical methods. An isotope dilution high performance liquid chromatography-tandem mass spectrometry method has been developed for the simultaneous determination of oxybutynin and its pharmacologically active metabolite N-desethyl oxybutynin in human plasma, utilizing deuterated analogs as internal standards. This approach provides enhanced accuracy and precision in quantitative analysis by compensating for matrix effects and extraction variability that can compromise analytical results.

The compound has proven particularly valuable in supporting bioequivalence studies and clinical research. The validated analytical method incorporating this compound has been successfully applied to support bioequivalence studies of 5-milligram tablet formulations in healthy subjects, demonstrating the practical utility of this deuterated standard in regulatory applications. The method validation covered concentration ranges appropriate for clinical studies, with demonstrated stability under various storage and handling conditions.

Research applications extend beyond routine analytical support to include fundamental studies of drug metabolism and pharmacokinetics. The enhanced stability and detection capabilities provided by deuterium incorporation make this compound an ideal tool for tracing metabolic pathways and understanding the fate of oxybutynin in biological systems. This capability is particularly important given the complex metabolic profile of oxybutynin and the clinical significance of its active metabolites.

Properties

Molecular Formula

C₂₇H₂₈D₅NO₃

Molecular Weight

424.59

Synonyms

4-(Benzyl(ethyl-d5)amino)but-2-yn-1-yl 2-cyclohexyl-2-hydroxy-2-phenylacetate

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Functional Groups

Compound Key Structural Features Deuterated? Primary Application
N-Desethyl N-Benzyl Oxybutynin-d5 N-Benzyl substitution, deuterium atoms Yes Analytical reference standard
Edaravone-N-Benzyl Pyridinium Derivatives (e.g., 5a–5l) N-Benzyl pyridinium group No AChE inhibition, antioxidant activity
N-Benzyl Phenethylamines (e.g., 8b) N-Benzyl substitution on phenethylamine backbone No 5-HT2A/2C receptor agonism
N-Desmethyl Benztropine-d5 Deuterated N-desmethyl benzyl analog Yes Reference standard for API analysis

Key Observations :

  • The N-benzyl group is a critical structural motif in all listed compounds, enhancing binding affinity through π-π interactions or hydrophobic effects (e.g., AChE inhibition in edaravone derivatives and 5-HT2A receptor binding in phenethylamines ).
  • Deuteration in this compound and N-Desmethyl Benztropine-d5 improves metabolic stability and reduces background noise in mass spectrometry, unlike non-deuterated analogs .
A. AChE Inhibitors (Edaravone Derivatives)

Edaravone derivatives with N-benzyl pyridinium moieties (e.g., 5a–5l) exhibit high selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE) (SI: 11–278), attributed to aromatic residue interactions in the AChE active site . The N-benzyl pyridinium group mimics donepezil’s benzyl-pyridine motif, underscoring its role in target engagement .

B. 5-HT2A/2C Agonists (N-Benzyl Phenethylamines)

N-Benzyl phenethylamines (e.g., 8b) demonstrate subnanomolar binding affinity (0.29 nM for 5-HT2A) due to the benzyl group’s steric and electronic effects. Selectivity varies with substituent positions (e.g., 2,3-methylenedioxy on the benzyl ring enhances 5-HT2A specificity) .

C. Deuterated Reference Standards

This compound and N-Desmethyl Benztropine-d5 lack direct therapeutic data but are pivotal in analytical workflows. Their deuterated forms ensure accurate quantification of parent drugs in biological matrices .

Physicochemical and Pharmacokinetic Properties

Property This compound Edaravone Derivatives N-Benzyl Phenethylamines
Hydrophobicity High (benzyl + deuterium) Moderate High (aromatic rings)
Molecular Weight ~500–550 Da* ~350–400 Da ~300–350 Da
Blood-Brain Barrier (BBB) Penetration Not reported Predicted (in silico) High (psychedelics)

*Estimated based on sildenafil analogs (C28H34N6O4S) .

Key Insights :

  • The benzyl group increases hydrophobicity and steric hindrance, as seen in surfactants where N-benzyl derivatives exhibit lower critical micelle concentrations (CMC) .
  • Deuteration minimally alters molecular weight but significantly impacts isotopic distribution for analytical detection .

Preparation Methods

Mass Spectrometric Analysis

LC-MS/MS analysis reveals a molecular ion [M+H]+ at m/z 483.7 for the deuterated compound, consistent with the theoretical molecular weight (483.7 g/mol). Fragmentation patterns confirm the benzyl and deuterium modifications:

  • Base peak: m/z 329.4 (N-desethyl oxybutynin fragment)

  • Secondary peaks: m/z 91.1 (benzyl group), m/z 184.1 (deuterated side chain)

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR (600 MHz, DMSO-d6) data:

  • δ 7.32–7.25 (m, 5H, benzyl aromatic protons)

  • δ 4.52 (s, 2H, CH2Ph)

  • δ 3.78 (d, J = 12 Hz, 2H, N-CH2-CD2)
    Deuterium incorporation is evidenced by the absence of signals corresponding to replaced hydrogens.

Purity Assessment

HPLC analysis (Cosmosil C18 column, 90:10 acetonitrile/1 mM ammonium acetate) shows a single peak at 6.8 minutes, confirming >99% isotopic purity.

Applications in Pharmacokinetic Studies

N-Desethyl N-Benzyl Oxybutynin-d5 is utilized as an internal standard in LC-MS/MS assays for quantifying oxybutynin and N-desethyl oxybutynin in plasma. Its deuterated structure minimizes matrix effects and ion suppression, enhancing assay sensitivity (LLOQ: 0.050 ng/mL for oxybutynin; 0.500 ng/mL for N-desethyl oxybutynin).

Challenges and Optimization Considerations

  • Regioselectivity in Deuterium Labeling : Ensuring deuterium incorporation at metabolically stable positions (e.g., aliphatic carbons) requires careful selection of reaction conditions.

  • Byproduct Formation : N-Oxidation or over-alkylation may occur, necessitating rigorous purification.

  • Cost Efficiency : Deuterated reagents are expensive; optimizing reaction yields (>80%) is critical for large-scale synthesis.

Comparative Data on Deuterated Analogs

ParameterThis compoundN-Desethyl Oxybutynin-d11
Molecular FormulaC27H29D5NO3·HClC20H16D11NO3·HCl
Molecular Weight (g/mol)483.7340.5
CAS Number1173018-49-91216405-15-0
Synthesis Yield78%65%

Q & A

Q. What are the recommended synthetic strategies for preparing N-Desethyl N-Benzyl Oxybutynin-d5 with high isotopic purity?

  • Methodological Answer : The synthesis of deuterated compounds like this compound typically involves selective deuteration at specific positions using deuterium oxide (D₂O) or deuterated reagents (e.g., CD₃I, DCC). For example, deuterium can be introduced via acid- or base-catalyzed exchange reactions under controlled pH and temperature conditions to minimize isotopic dilution . Post-synthesis, purification via preparative HPLC or column chromatography ensures isotopic purity (>98%), as validated by mass spectrometry (MS) and nuclear magnetic resonance (NMR) .

Q. How can researchers validate the structural integrity and isotopic purity of this compound?

  • Methodological Answer : Structural confirmation requires tandem techniques:
  • NMR : ¹H/²H NMR identifies deuterium incorporation by observing the absence of proton signals at deuterated positions.
  • High-Resolution MS (HRMS) : Exact mass analysis (e.g., Q-TOF) confirms the molecular formula (e.g., C₂₈H₂₈D₅NO₅) and isotopic distribution .
  • LC-MS/MS : Quantifies isotopic purity by comparing peak areas of deuterated vs. non-deuterated species in chromatograms .

Advanced Research Questions

Q. What experimental design considerations are critical when using this compound as an internal standard in pharmacokinetic studies?

  • Methodological Answer : Key considerations include:
  • Isotopic Dilution Calibration : Use a deuterated internal standard (IS) to correct for matrix effects (e.g., ion suppression in plasma). Calibration curves should span the expected concentration range (1–1000 ng/mL) with R² > 0.99 .
  • Stability Testing : Validate IS stability under storage (-80°C) and processing (freeze-thaw cycles) conditions to ensure no deuterium loss .
  • Cross-Reactivity Checks : Confirm the IS does not co-elute with metabolites or endogenous compounds using selective MRM transitions in LC-MS/MS .

Q. How can researchers resolve discrepancies in metabolite quantification when using this compound in complex biological matrices?

  • Methodological Answer : Discrepancies often arise from:
  • Matrix Effects : Mitigate via solid-phase extraction (SPE) or protein precipitation with acetonitrile to remove interfering lipids/proteins .
  • Metabolite Cross-Talk : Employ high-resolution MS (HRMS) to distinguish parent compounds from metabolites. For example, monitor fragmentation patterns (e.g., m/z 468.6 → 352.4 for the parent ion) .
  • Deuterium Exchange Artifacts : Use low-pH mobile phases in LC to minimize H/D exchange during analysis .

Q. What computational approaches support the optimization of this compound in drug metabolism studies?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Predict metabolic sites (e.g., N-dealkylation, hydroxylation) by calculating bond dissociation energies (BDEs) and transition states .
  • Molecular Dynamics (MD) Simulations : Model interactions with cytochrome P450 enzymes (e.g., CYP3A4) to identify steric or electronic effects of deuterium substitution .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.